molecular formula C17H17N7 B5450924 1-methyl-1'-{4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}-1H,1'H-2,2'-biimidazole

1-methyl-1'-{4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}-1H,1'H-2,2'-biimidazole

Cat. No.: B5450924
M. Wt: 319.4 g/mol
InChI Key: MFTFRGKHIIQLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-methyl-1’-{4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}-1H,1’H-2,2’-biimidazole” is a complex organic molecule that contains several functional groups, including a biimidazole ring, a triazole ring, and a phenyl ring . These functional groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole and biimidazole rings . The triazole ring can be formed through a variety of methods, including the reaction of azides with alkynes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biimidazole and triazole rings are both heterocyclic compounds, meaning they contain atoms of at least two different elements .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many triazole and biimidazole compounds are used in pharmaceuticals due to their ability to bind to various enzymes and receptors .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and applied research to explore its potential uses .

Properties

IUPAC Name

5-methyl-3-[[4-[2-(1-methylimidazol-2-yl)imidazol-1-yl]phenyl]methyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-12-20-15(22-21-12)11-13-3-5-14(6-4-13)24-10-8-19-17(24)16-18-7-9-23(16)2/h3-10H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTFRGKHIIQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)N3C=CN=C3C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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